2,4-Dibromo-5-(fluorosulfonyl)benzoic acid
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Overview
Description
2,4-Dibromo-5-(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H3Br2FO4S and a molecular weight of 361.97 g/mol . This compound is characterized by the presence of two bromine atoms, a fluorosulfonyl group, and a benzoic acid moiety. It is used primarily in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents and fluorosulfonyl chloride under controlled temperatures and solvent conditions .
Industrial Production Methods
While specific industrial production methods for 2,4-Dibromo-5-(fluorosulfonyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and fluorosulfonyl reagents.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the carboxylic acid group .
Scientific Research Applications
2,4-Dibromo-5-(fluorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inactivation of enzymes or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Similar structure but lacks the bromine atoms.
2,4-Dibromobenzoic acid: Lacks the fluorosulfonyl group.
5-Bromo-2-fluorobenzoic acid: Contains only one bromine atom and a fluorine atom instead of a fluorosulfonyl group
Properties
Molecular Formula |
C7H3Br2FO4S |
---|---|
Molecular Weight |
361.97 g/mol |
IUPAC Name |
2,4-dibromo-5-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H3Br2FO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
PZFKLURMUQWGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)F)Br)Br)C(=O)O |
Origin of Product |
United States |
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